[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate
Overview
Description
[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate is a complex organic compound characterized by its multiple functional groups and stereocenters. This compound is notable for its acetoxy and methoxy substituents, as well as the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium can significantly alter the compound’s chemical properties and behavior, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the incorporation of deuterium. One common approach is to start with a suitable dioxolane precursor, followed by the introduction of acetoxy and methoxy groups under controlled conditions. Deuterium atoms can be introduced using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace acetoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate is used as a model compound to study the effects of deuterium incorporation on reaction mechanisms and kinetics. Its unique structure makes it a valuable tool for investigating stereoselective reactions and isotopic labeling.
Biology
In biological research, this compound can be used to study metabolic pathways and enzyme interactions. The presence of deuterium atoms allows for the tracking of metabolic processes using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Deuterium-containing compounds often exhibit altered pharmacokinetics and reduced metabolic degradation, making them promising candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials and chemical processes. Its unique properties may contribute to the design of more efficient catalysts, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their function and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(methyl)]-6,7,7a-trihydro-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate (non-deuterated analog)
- [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(methyl)]-6,7,7a-trihydro-2-ethoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate (ethoxy analog)
Uniqueness
The uniqueness of [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate lies in its deuterium incorporation, which can significantly alter its chemical and biological properties. Compared to its non-deuterated and ethoxy analogs, this compound may exhibit different reaction kinetics, metabolic stability, and pharmacokinetic profiles, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13+,14+,15?/m1/s1/i6D2,11D,12D,13D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGRVGPAIFPSA-JQWKSQDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H](O[C@@H]2[C@]([C@@]1([2H])OC(=O)C)(OC(O2)(C)OC)[2H])C([2H])([2H])OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858287 | |
Record name | 3,4,6-Tri-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-D-(C~2~,C~3~,C~4~,C~6~,C~6~-~2~H_5_)mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384342-60-3 | |
Record name | β-D-Mannopyranose-2,3,4,6,6-C-d5, 1,2-O-(1-methoxyethylidene)-, triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384342-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,6-Tri-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-D-(C~2~,C~3~,C~4~,C~6~,C~6~-~2~H_5_)mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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